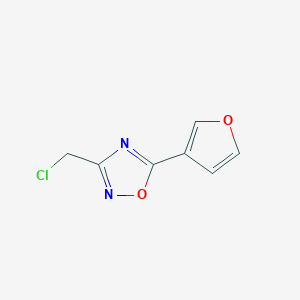

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole CAS number and identifiers

An In-Depth Technical Guide to 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a key pharmacophore known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the chemical identifiers, physicochemical properties, plausible synthetic routes, potential therapeutic applications, and safety considerations for this specific molecule. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental in chemical research. This section provides the key identifiers and predicted physicochemical properties for this compound.

Chemical Identifiers

A specific CAS number has been assigned to this compound, distinguishing it from its isomers and related compounds.

| Identifier | Value |

| CAS Number | 1056157-29-9[4] |

| Molecular Formula | C₇H₅ClN₂O₂ |

| IUPAC Name | This compound |

Note: It is crucial to distinguish this compound from its isomer, 3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole, as the position of the substituent on the furan ring significantly impacts its chemical and biological properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the related compound 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole, which can provide an estimation for the target compound.

| Property | Value | Source |

| Molecular Weight | 184.58 g/mol | |

| Monoisotopic Mass | 184.00395 Da | [5] |

| XlogP (predicted) | 1.3 | [5] |

Synthesis and Characterization

General Synthetic Approach

A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This can be achieved through a one-pot reaction or a stepwise procedure.

A plausible synthetic workflow for this compound is outlined below:

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of similar 1,2,4-oxadiazoles and should be optimized for the specific substrates.

Step 1: Synthesis of Furan-3-carboxamidoxime

-

To a solution of furan-3-carbonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain furan-3-carboxamidoxime.

Step 2: Synthesis of this compound

-

Dissolve furan-3-carboxamidoxime in a suitable solvent (e.g., pyridine or dioxane).

-

Cool the solution in an ice bath and add chloroacetyl chloride dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Microwave-assisted synthesis can be a more efficient alternative, significantly reducing reaction times.[6][8]

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological and Therapeutic Applications

The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester functionalities, which contributes to its prevalence in medicinal chemistry.[9] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities.

Overview of Pharmacological Activities

Compounds containing the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological effects, including:

-

Central Nervous System (CNS) Activity [1]

Specific Therapeutic Potential

The presence of the chloromethyl group introduces a reactive site that could potentially be exploited for covalent inhibition of biological targets. The furan-3-yl moiety can participate in various non-covalent interactions within a protein binding pocket. Given the known activities of related compounds, this compound could be a promising candidate for development in the following areas:

-

Oncology: Many 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[6]

-

Infectious Diseases: The scaffold is present in numerous compounds with antibacterial and antifungal properties.

-

Inflammatory Disorders: The anti-inflammatory potential of oxadiazoles is well-documented.[10]

The following diagram illustrates the relationship between the core chemical structure and its potential therapeutic applications.

Caption: Structure-Activity Relationship and Potential Applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from structurally related compounds can provide guidance on potential hazards and necessary precautions.

Hazard Identification (Based on Analogs)

For the related compound, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, the following GHS hazard statements have been reported:

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

May cause respiratory irritation.[12]

-

Causes skin irritation and serious eye irritation.[12]

-

May cause severe skin burns and eye damage.[12]

Given the presence of the reactive chloromethyl group, it is prudent to handle this compound with a high degree of caution.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First-Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of exposure.[13]

-

Ecological Information

No specific ecological data is available for the target compound. As a general precaution, prevent release into the environment.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural features, particularly the versatile 1,2,4-oxadiazole core, suggest a range of possible biological activities. This guide has provided a foundational understanding of its chemical identity, plausible synthetic routes, potential applications, and necessary safety precautions. Further experimental validation is required to fully elucidate its pharmacological profile and therapeutic utility.

References

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole - PubChem - NIH.

- 3-(chloromethyl)-5-(furan-2-yl)-1,2,4-oxadiazole Product Description - ChemicalBook.

- 501653-22-1|5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole - BLDpharm.

- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i - University of Pretoria.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - MDPI.

- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal.

- 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives - ResearchGate.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. - ResearchGate.

- 1, 2, 3] oxadiazol-3-ium-5-olate and its 4-formyl analog-Ultrasound assisted synthesis and in-vitro anticanc.

- 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets.

- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews.

- BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. (2015-11-15).

- 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole - Smolecule. (2023-08-16).

- 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole - PubChemLite.

- 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole,1192-80-9.

- This compound - 北京欣恒研科技有限公司.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. jddtonline.info [jddtonline.info]

- 4. This compound - CAS:1056157-29-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. PubChemLite - 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (C7H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. Buy 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole | 874816-05-4 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pjps.pk [pjps.pk]

- 12. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Synthetic Guide to 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines a plausible synthetic route and offers a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for acquiring this data are also described, providing a comprehensive framework for the characterization of this and similar molecules.

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, present in a variety of biologically active compounds.[1][2] Similarly, the furan moiety is a common structural motif in natural products and pharmaceuticals.[3] The combination of these two heterocyclic systems in this compound, along with the reactive chloromethyl group, makes it a promising scaffold for the development of new therapeutic agents.

Proposed Synthesis

A reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acyl chloride.[4][5] A proposed two-step synthesis for this compound is outlined below. The first step involves the formation of 2-chloroacetamidoxime from 2-chloroacetonitrile and hydroxylamine. The subsequent step is the reaction of the amidoxime with 3-furoyl chloride to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data Analysis

The following sections provide a predictive analysis of the NMR, IR, and Mass spectra of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6] The predicted ¹H and ¹³C NMR data for the title compound are presented below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.20 | t, J ≈ 0.8 Hz | 1H | H-2' (furan) |

| ~7.50 | t, J ≈ 1.8 Hz | 1H | H-5' (furan) |

| ~6.85 | dd, J ≈ 1.8, 0.8 Hz | 1H | H-4' (furan) |

| ~4.80 | s | 2H | -CH₂Cl |

-

Rationale: The protons on the 3-substituted furan ring are expected to appear in the aromatic region.[7] The H-2' proton, being adjacent to the oxygen and the oxadiazole ring, will be the most deshielded. The H-5' proton will be at a slightly lower chemical shift, and the H-4' proton will be the most shielded. The coupling constants between the furan protons are expected to be small.[8] The methylene protons of the chloromethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm due to the electron-withdrawing effect of the chlorine atom and the oxadiazole ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C5 (oxadiazole) |

| ~165.0 | C3 (oxadiazole) |

| ~145.0 | C2' (furan) |

| ~144.0 | C5' (furan) |

| ~115.0 | C3' (furan) |

| ~110.0 | C4' (furan) |

| ~35.0 | -CH₂Cl |

-

Rationale: The two carbon atoms of the 1,2,4-oxadiazole ring are expected to have the highest chemical shifts due to their electron-deficient nature.[9] The carbons of the furan ring will appear in the aromatic region, with the C2' and C5' carbons being the most deshielded. The carbon of the chloromethyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1] The predicted key IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H stretch (furan) |

| ~2960 | Weak | Aliphatic C-H stretch (-CH₂Cl) |

| ~1620 | Strong | C=N stretch (oxadiazole) |

| ~1580 | Medium | C=C stretch (furan) |

| ~1450 | Medium | C-O-C stretch (oxadiazole) |

| ~1150 | Strong | C-O-C stretch (furan) |

| ~750 | Strong | C-Cl stretch |

-

Rationale: The spectrum is expected to be dominated by bands corresponding to the vibrations of the furan and oxadiazole rings.[8][10] The C=N stretching vibration of the oxadiazole ring is typically strong and appears around 1620 cm⁻¹. The C-O-C stretching vibrations of both rings will also be prominent. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11]

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Identity |

| 198/200 | [M]⁺ (Molecular ion) |

| 163 | [M - Cl]⁺ |

| 121 | [Furan-3-yl-C≡N-O]⁺ |

| 93 | [Furan-3-C≡O]⁺ |

| 65 | [C₅H₅]⁺ |

| 49/51 | [CH₂Cl]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 198, with an isotopic peak at m/z 200 due to the presence of ³⁷Cl (approximately one-third the intensity of the m/z 198 peak). Key fragmentation pathways would likely involve the loss of a chlorine radical to give a fragment at m/z 163, and cleavage of the oxadiazole ring.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for a novel small molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]

-

Instrumentation: Use a 400 or 500 MHz NMR spectrometer.[12]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.[6]

-

Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Sources

- 1. journalspub.com [journalspub.com]

- 2. mdpi.com [mdpi.com]

- 3. nanomaterchem.com [nanomaterchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. beilstein-journals.org [beilstein-journals.org]

Foreword: The Enduring Appeal of a Versatile Heterocycle

An In-Depth Technical Guide to 1,2,4-Oxadiazoles in Medicinal Chemistry

As a Senior Application Scientist, one often observes recurring motifs in the landscape of drug discovery. Certain molecular scaffolds appear time and again, proving their worth across a multitude of therapeutic targets. The 1,2,4-oxadiazole ring is a prime example of such a privileged structure. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility makes it an invaluable tool for today's drug development professionals.

This guide is designed for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a synthesized narrative grounded in field-proven insights. We will explore the "why" behind the "how"—delving into the strategic rationale for employing this scaffold, the nuances of its synthesis, and its application in targeting a wide array of diseases. Our exploration will be grounded in authoritative references, ensuring scientific integrity and providing a robust foundation for your own research endeavors.

The 1,2,4-Oxadiazole Core: A Profile of a Privileged Scaffold

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its structure offers a unique blend of stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents.[1]

Physicochemical Properties and Reactivity

The 1,2,4-oxadiazole ring is a planar, aromatic system. However, its aromaticity is relatively low, which, combined with the presence of a weak N-O bond, makes the ring susceptible to certain reactions, such as thermal or photochemical rearrangements.[2] This reactivity profile is a key consideration in both synthesis and metabolic stability assessments. The carbon atoms of the ring exhibit electrophilic character, while the N(3) atom is nucleophilic. These electronic features govern the types of interactions the scaffold can make with biological targets and the synthetic routes available for its derivatization.

The Power of Bioisosterism: A Stable Mimic for Labile Groups

One of the most powerful applications of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere for ester and amide functionalities.[1] Esters and amides are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles.

The 1,2,4-oxadiazole ring effectively mimics the key electronic and steric features of these groups. It possesses hydrogen bond accepting capabilities through its nitrogen and oxygen atoms, allowing it to replicate crucial interactions with protein targets.[3] Crucially, the heterocycle is significantly more resistant to metabolic hydrolysis, thereby enhancing the metabolic stability and oral bioavailability of drug candidates.[1][3] This strategic replacement is a cornerstone of lead optimization for many drug discovery programs.

Caption: Bioisosteric replacement of an ester with a 1,2,4-oxadiazole.

Synthesis of the 1,2,4-Oxadiazole Ring: A Methodological Toolkit

The construction of the 1,2,4-oxadiazole core is a well-established field, yet new and improved methods continue to emerge. The choice of synthetic route is critical and depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance of other functional groups. Generally, the methods can be classified as either [4+1] or [3+2] atom approaches.

The Dominant Paradigm: The Amidoxime Route ([4+1] Approach)

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[3] This versatile approach allows for extensive diversification at both the C(3) and C(5) positions of the heterocycle.

Caption: The versatile [4+1] synthesis of 1,2,4-oxadiazoles from amidoximes.

Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol describes a modern, efficient method for the synthesis of 1,2,4-oxadiazoles, leveraging microwave irradiation to accelerate the reaction and improve yields.[4]

Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a substituted amidoxime and a carboxylic acid.

Materials:

-

Substituted amidoxime (1.0 eq)

-

Substituted carboxylic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

Microwave reactor vials (10 mL)

-

Stir bars

Procedure:

-

Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve the substituted amidoxime (1.0 eq) and the substituted carboxylic acid (1.1 eq) in DMF (approx. 0.5 M concentration).

-

Activator Addition: To the stirred solution, add HOBt (1.5 eq) followed by EDC (1.5 eq). The order of addition is crucial; pre-activating the carboxylic acid with the coupling reagents before the amidoxime fully reacts minimizes side reactions.

-

Vessel Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120-150 °C for 15-30 minutes. The specific time and temperature are starting points and should be optimized for the specific substrates using thin-layer chromatography (TLC) to monitor reaction completion.

-

Work-up:

-

After cooling the reaction vessel to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Strategies

While the amidoxime route is prevalent, other methods offer advantages for specific applications. The 1,3-dipolar cycloaddition of nitrile oxides with nitriles ([3+2] approach) is another classical method.[4] However, it can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[4] Modern advancements include transition-metal catalysis and green chemistry approaches using microwave assistance or solvent-free conditions, which improve efficiency and scalability.[1][4]

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Reference |

| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | Base (e.g., Pyridine), THF | Readily available starting materials | Can produce by-products, harsh conditions may be needed | [4] |

| Amidoxime + Carboxylic Acid | Amidoxime, Carboxylic Acid | Coupling agent (EDC, T3P), Heat/MWI | High yields, broad substrate scope | Expensive coupling agents | [4] |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Heat or Catalyst (e.g., Pt(IV)) | Access to different substitution patterns | Dimerization of nitrile oxide, unreactive nitriles | [4] |

| Tandem Reaction | Nitroalkenes, Arenes, Nitriles | Superacid (e.g., TfOH) | Excellent yields, short reaction time | Requires acid-resistant substrates | [5] |

| Photoredox Catalysis | 2H-Azirines, Nitrosoarenes | Visible light, photoredox catalyst | "Green chemistry" approach, mild conditions | Moderate yields, substrate scope can be limited | [5] |

Therapeutic Applications: A Scaffold for Diverse Targets

The true value of the 1,2,4-oxadiazole scaffold is demonstrated by its broad spectrum of biological activities.[1] Its derivatives have been investigated and developed for nearly every major therapeutic area.

Anticancer Agents

Numerous 1,2,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. They have been designed to target a range of cancer-related proteins. For instance, derivatives have been developed as potent tubulin polymerization inhibitors and as inhibitors of the epidermal growth factor receptor (EGFR).[4] The introduction of electron-withdrawing groups on aryl substituents at the C(5) position has been shown to increase antitumor activity in certain series.[4]

Anti-Infective Agents

In an era of growing antimicrobial resistance, novel anti-infective agents are desperately needed. The 1,2,4-oxadiazole core has been incorporated into compounds with significant antibacterial, antifungal, antiviral, and antiparasitic properties.[3][6] A notable example is the development of non-β-lactam antibiotics based on this scaffold that can inhibit PBP2a of Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

| Compound Class | Target Organism/Virus | Mechanism of Action (Example) | Key Structural Features | Reference |

| Antibacterial | MRSA | Inhibition of Penicillin-Binding Protein 2a (PBP2a) | Specific aryl and heterocyclic substituents | [5] |

| Antifungal | C. capsica, R. solani | Succinate Dehydrogenase (SDH) Inhibition | Two benzene rings linked by the oxadiazole | [7] |

| Antiviral | Picornaviruses (e.g., rhinoviruses) | Binds to the floor of a canyon on the viral capsid, preventing uncoating | Example: Pleconaril | [4] |

| Antitubercular | M. tuberculosis | Inhibition of mycobacterial enoyl-ACP reductase | Styryl oxadiazole derivatives | |

| Antiparasitic | Trypanosoma cruzi | Inhibition of cysteine protease (cruzain) | Varied, often with amide-containing side chains | [3] |

Anti-Inflammatory and Analgesic Agents

The 1,2,4-oxadiazole scaffold is present in compounds designed to modulate inflammatory pathways. These molecules have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of various receptors involved in pain and inflammation signaling.

Central Nervous System (CNS) Activity

Derivatives of 1,2,4-oxadiazole have been developed as ligands for a variety of CNS targets, including muscarinic, serotonergic, and dopaminergic receptors. Their ability to cross the blood-brain barrier, combined with their metabolic stability, makes them attractive for treating neurological and psychiatric disorders.[1] For example, Fasiplon is a nonbenzodiazepine anxiolytic drug containing the 1,2,4-oxadiazole ring.[4]

Future Perspectives and Challenges

The journey of the 1,2,4-oxadiazole in medicinal chemistry is far from over. While its utility is well-established, challenges and opportunities remain. The development of more efficient, sustainable, and "green" synthetic methods is an ongoing pursuit.[5] Exploring novel chemical space by decorating the oxadiazole core with new and diverse substituents will undoubtedly lead to the discovery of modulators for new biological targets.

Furthermore, as our understanding of disease biology deepens, the 1,2,4-oxadiazole will continue to serve as a reliable and versatile platform for designing the next generation of targeted therapeutics. Its proven track record, from serving as a simple bioisostere to being the central pharmacophore in complex drug molecules, ensures its place in the medicinal chemist's toolkit for years to come.

References

-

Pace, A., & Buscemi, S. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-397. [Link]

-

Gapiński, J., & Szymański, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]

-

Cherkasova, A., Astolfi, R., Nawrozkij, M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Jadhav, M., & Polshettiwar, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 305. [Link]

-

Jadhav, M., & Polshettiwar, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Li, Y., Wang, Y., Li, S., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(14), 5556. [Link]

-

Kumar, A., & Singh, P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]

-

Yıldırım, S., Atlı, Ö., Ünver, Y., & Tekin, Ş. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(32), 28285–28296. [Link]

-

Shaik, A. B., & Al-Amiery, A. A. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5529. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

Methodological & Application

The Versatile Synthon: Application Notes for 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole in Drug Discovery and Medicinal Chemistry

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that serve as versatile intermediates is paramount. The 1,2,4-oxadiazole moiety, a bioisosteric replacement for amide and ester functionalities, offers improved metabolic stability and pharmacokinetic properties.[1] When coupled with a furan ring, a privileged heterocycle in numerous bioactive compounds, and functionalized with a reactive chloromethyl group, the resulting intermediate, 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole , emerges as a powerful tool for the synthesis of diverse compound libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable synthetic intermediate.

The strategic importance of this molecule lies in the orthogonal reactivity of its constituent parts. The furan ring can participate in various transformations, while the 1,2,4-oxadiazole core provides a stable and desirable heterocyclic scaffold.[2] Crucially, the 3-chloromethyl group acts as a key electrophilic handle, susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of novel molecular architectures.

Physicochemical Properties & Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on analogous structures.

| Property | Predicted Value/Range |

| Molecular Formula | C₇H₅ClN₂O₂ |

| Molecular Weight | 184.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~6.8 (m, 1H, furan-H4), ~7.5 (m, 1H, furan-H5), ~8.2 (s, 1H, furan-H2) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~35 (-CH₂Cl), ~110 (furan-C4), ~145 (furan-C5), ~148 (furan-C2), ~158 (oxadiazole-C5), ~168 (oxadiazole-C3) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ ≈ 185.0 |

| IR (KBr) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~1600 (C=N), ~1400-1500 (aromatic C=C), ~1250 (C-O-C), ~700-800 (C-Cl) |

Note: These are predicted values based on similar compounds and should be confirmed by experimental data.[2][3]

Synthetic Protocols

The synthesis of this compound is a multi-step process that requires careful execution. The following protocols are based on well-established synthetic transformations for the formation of amidoximes and their subsequent cyclization to 1,2,4-oxadiazoles.

Overall Synthetic Scheme

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of Furan-3-amidoxime

The preparation of the key amidoxime precursor is achieved through the reaction of furan-3-carbonitrile with hydroxylamine.

Materials:

-

Furan-3-carbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

To a stirred solution of furan-3-carbonitrile (1.0 eq) in absolute ethanol (5-10 mL per gram of nitrile), add hydroxylamine hydrochloride (1.5 eq).

-

Add a suitable base, such as sodium carbonate (1.5 eq) or triethylamine (2.0 eq), portion-wise to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude furan-3-amidoxime.

-

The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality: The base is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free hydroxylamine which then acts as the nucleophile. The reaction is heated to overcome the activation energy for the addition of hydroxylamine to the nitrile group.

Protocol 2: Synthesis of this compound

This protocol details the cyclization of furan-3-amidoxime with chloroacetyl chloride to form the target 1,2,4-oxadiazole. This reaction should be performed under anhydrous conditions.

Materials:

-

Furan-3-amidoxime

-

Chloroacetyl chloride

-

Pyridine (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve furan-3-amidoxime (1.0 eq) in anhydrous THF (10-15 mL per gram of amidoxime) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation of the amidoxime. The initial acylation occurs on the hydroxylamino group, followed by a base-mediated cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.[4] Performing the reaction at low temperature initially helps to control the exothermic reaction between the acyl chloride and the amidoxime.

Application as a Synthetic Intermediate: Nucleophilic Substitution Reactions

The primary utility of this compound lies in the reactivity of the chloromethyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the oxadiazole ring.

General Workflow for Nucleophilic Substitution

Caption: General workflow for derivatization.

Protocol 3: Synthesis of Amine Derivatives

This protocol describes a general procedure for the reaction of the title compound with primary or secondary amines.

Materials:

-

This compound

-

Desired amine (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in ACN or DMF (10 mL per gram), add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography or recrystallization.

Causality: The base is required to scavenge the HCl formed during the substitution reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine and the steric hindrance around the reaction center.

Protocol 4: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioethers via reaction with thiols.

Materials:

-

This compound

-

Desired thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C and add a solution of the desired thiol (1.1 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality: Thiols are converted to their more nucleophilic thiolate anions by a strong base like NaH to facilitate the Sₙ2 reaction. Anhydrous conditions are crucial when using NaH to prevent its violent reaction with water.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile synthetic intermediate. The protocols outlined in this application note provide a robust foundation for its synthesis and subsequent derivatization. The ability to readily introduce a wide range of functionalities via nucleophilic substitution on the chloromethyl group opens up vast possibilities for the creation of novel compound libraries for screening in various drug discovery programs. The inherent drug-like properties of the furan and 1,2,4-oxadiazole moieties make this scaffold particularly attractive for the development of new therapeutic agents. Future work could explore the further functionalization of the furan ring, adding another dimension of diversity to the accessible chemical space.

References

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 550-553, 1111-1114. [Link]

- Bharanidharan, S., & Myvizhi, P. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

-

Özdemir, A., et al. (2015). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry, 11, 1846-1852. [Link]

-

Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]

-

Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]

-

Penthala, N. R., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports, 11(1), 10731. [Link]

-

Baykov, S., et al. (2017). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2017(4), M959. [Link]

- Agirbag, H. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride.

-

National Institute of Standards and Technology. (n.d.). Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology, 2(9), 2278-0181.

-

Kumar, A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(7), 3398-3404. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5003. [Link]

- Çimen, Z., Akkoç, S., & Kökbudak, Z. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 1-6.

- Sahu, N. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 13(1), 1-5.

- De Luca, L. (2016). Biological activity of oxadiazole and thiadiazole derivatives. European Journal of Medicinal Chemistry, 110, 1-22.

Sources

Application of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole in Anticancer Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of innovative chemical scaffolds that can selectively target tumor cells while minimizing off-target toxicities. Within this landscape, heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole moiety, have emerged as a promising class of molecules with demonstrated antiproliferative activities.[1][2] This application note introduces a compelling, albeit currently under-investigated, molecule for anticancer drug discovery: 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole .

This unique structure synergistically combines three key pharmacophoric elements:

-

The 1,2,4-Oxadiazole Core: A five-membered heterocycle known to be a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] Numerous 1,2,4-oxadiazole derivatives have exhibited potent anticancer effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2]

-

The Furan Ring: A five-membered aromatic heterocycle present in numerous natural products and approved drugs.[4][5] Its inclusion can modulate the electronic properties and spatial arrangement of the molecule, potentially influencing its interaction with biological targets. Furthermore, the furan ring serves as a valuable scaffold for future structure-activity relationship (SAR) studies, where it can be replaced by other bioisosteres to fine-tune activity and selectivity.[3]

-

The Chloromethyl Group: A reactive electrophilic moiety that can act as a "warhead."[6][7] This functional group is capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within the active sites of target proteins, leading to irreversible inhibition. This covalent targeting strategy can result in enhanced potency and prolonged duration of action.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the anticancer potential of this compound. We will detail a tiered approach for its evaluation, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary SAR exploration.

Part 1: Initial Evaluation of Anticancer Activity - Cytotoxicity Screening

The foundational step in assessing any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, representing nine distinct cancer types, provides a standardized and robust platform for such initial screening.[1][8]

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., a selection from the NCI-60 panel such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound (dissolved in DMSO to create a stock solution).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a clear and concise table for easy comparison.

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |

| HCT-116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value |

| PC-3 | Prostate Carcinoma | Hypothetical Value | Hypothetical Value |

| U-87 MG | Glioblastoma | Hypothetical Value | Hypothetical Value |

| HEK293 | Normal Kidney | Hypothetical Value | Hypothetical Value |

Part 2: Elucidation of the Mechanism of Action

Following the confirmation of cytotoxic activity, the next critical phase is to investigate the underlying mechanism by which this compound induces cell death. Based on the known activities of oxadiazole derivatives, key cellular processes to investigate include apoptosis and cell cycle progression.

Workflow for Mechanistic Studies

Caption: Proposed workflow for elucidating the mechanism of action.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

-

Cell Treatment: Treat a sensitive cancer cell line (identified from the MTT assay) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protocol 3: Caspase-3/7 Activation Assay

Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7.[13][14]

Objective: To determine if the compound induces apoptosis via the caspase cascade.

Procedure:

-

Cell Lysis: Treat cells as described in Protocol 2. Lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3/7 (e.g., DEVD-pNA or a fluorescent DEVD peptide) to the cell lysates.

-

Incubation: Incubate at 37°C.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Objective: To investigate if the compound causes cell cycle arrest.

Procedure:

-

Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.

Part 3: Target Exploration and Structure-Activity Relationship (SAR) Studies

The presence of the reactive chloromethyl group suggests a potential covalent mechanism of action. Further studies should aim to identify the protein target(s) and explore the SAR to optimize the compound's activity and selectivity.

Hypothesized Covalent Inhibition Pathway

Sources

- 1. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. biojournals.us [biojournals.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. mpbio.com [mpbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Analytical Characterization of Oxadiazole Compounds

Introduction

The oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. As five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, they exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific isomer, such as 1,3,4-oxadiazole or 1,2,4-oxadiazole, along with the nature and position of its substituents, dictates its function.[2][3] Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental necessity for accurate structure elucidation, purity assessment, and the establishment of definitive structure-activity relationships (SAR).[4]

This guide provides a comprehensive overview of the principal analytical techniques employed in the characterization of oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both high-level application notes explaining the rationale behind each technique and detailed, field-proven protocols for their execution.

Chapter 1: Primary Molecular Structure Elucidation

The initial and most critical phase of characterization involves confirming the covalent structure of the synthesized molecule. This is achieved through a combination of spectroscopic techniques that probe the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used non-destructive technique for determining the precise structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application Note: The "Blueprint" of the Molecule

For oxadiazole derivatives, ¹H and ¹³C NMR are indispensable.[5]

-

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons on aromatic rings attached to the oxadiazole core typically appear in the downfield region (δ 7.0–9.0 ppm), while those on aliphatic side chains are found further upfield.[4][6] Coupling constants (J values) reveal the connectivity between neighboring protons, which is crucial for determining substitution patterns.

-

¹³C NMR Spectroscopy provides a count of the unique carbon atoms in the molecule. The carbon atoms within the oxadiazole ring itself have highly characteristic chemical shifts, typically resonating in the δ 160–170 ppm range, which serves as a key diagnostic marker for the successful formation of the heterocyclic core.[4][6]

By integrating data from both ¹H and ¹³C NMR, a complete structural map of the molecule can be assembled.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified oxadiazole compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Acquire a standard ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically several hundred to thousands), and a longer relaxation delay may be necessary.

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign the structure.[2]

-

Table 1: Typical NMR Chemical Shifts (δ) for 1,3,4-Oxadiazole Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale & Notes |

| Oxadiazole Ring Carbons | N/A | 160 - 165 | Highly deshielded due to the electronegativity of adjacent O and N atoms. Key diagnostic peak.[4] |

| Aromatic Protons (Aryl-substituent) | 7.0 - 9.0 | 120 - 150 | The exact shift depends on the electronic nature and position of other substituents on the aryl ring.[6] |

| Aliphatic Protons (Alkyl-substituent) | 0.8 - 4.5 | 10 - 70 | Protons closer to the oxadiazole ring or other heteroatoms will be further downfield.[6] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound.

Application Note: Confirming Molecular Identity

The primary role of MS in oxadiazole characterization is to provide an accurate molecular weight, which corroborates the proposed structure.[2]

-

Low-Resolution MS (LRMS) provides the nominal molecular weight, which is often sufficient for routine confirmation.

-

High-Resolution MS (HRMS) provides a highly accurate mass measurement (to within ±0.0001 Da), which allows for the unambiguous determination of the compound's elemental formula.[6] This is a critical step for verifying the identity of a novel compound and is required by most scientific journals for publication. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[2]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the purified oxadiazole compound (approx. 0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile (HPLC grade).

-

The solution should be clear and free of particles. Sonication may be used to aid dissolution.

-

-

Instrumentation & Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecule of interest. Oxadiazoles, containing basic nitrogen atoms, often ionize well in positive mode to form [M+H]⁺ ions.

-

For HRMS, ensure the instrument is properly calibrated across the desired mass range.

-

-

Data Interpretation:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Compare the observed m/z value with the theoretically calculated molecular weight for the proposed structure.

-

For HRMS data, use the instrument's software to generate a list of possible elemental compositions that fit the measured mass and compare it to the expected formula.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present.

Application Note: A Functional Group "Fingerprint"

While NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key bonds and functional groups, providing a unique "fingerprint" for the molecule.[2] For oxadiazole derivatives, IR is particularly useful for confirming the formation of the heterocyclic ring and identifying the nature of its substituents. Key characteristic absorption bands include:

-

C=N stretching: Typically observed around 1600-1650 cm⁻¹.[2]

-

C-O-C stretching (in-ring): Found in the 1020-1250 cm⁻¹ region.

-

N-O stretching: May appear in the spectrum depending on the isomer.

The absence of certain bands, such as a strong C=O stretch from a starting carboxylic acid or a broad N-H stretch from a hydrazide, can confirm the completion of the cyclization reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid, purified oxadiazole compound directly onto the ATR crystal. No extensive sample preparation like KBr pellets is typically needed.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Interpretation:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed frequencies with known functional group vibrations to confirm the structure of the oxadiazole derivative.

-

Table 2: Characteristic IR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=N Stretch (Ring) | 1600 - 1650 | Medium - Strong | Confirms the presence of the imine-like bond within the ring.[2] |

| C-O-C Stretch (Ring) | 1020 - 1250 | Strong | Often appears as a strong, sharp band, characteristic of the ether linkage in the ring. |

| =C-H Aromatic Stretch | > 3000 | Variable | Indicates the presence of aromatic substituents. |

| C-H Aliphatic Stretch | < 3000 | Variable | Indicates the presence of alkyl substituents. |

Chapter 2: Purity Assessment and Separation

Ensuring the purity of a compound is as important as confirming its structure, especially in drug development, where impurities can affect biological activity and toxicity. Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of pharmaceutical compounds.

Application Note: Quantifying Purity

For oxadiazole compounds, reverse-phase HPLC (RP-HPLC) is the most common method used.[4] In RP-HPLC, the stationary phase (e.g., a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[4] The compound's retention time is a characteristic property under specific conditions. By integrating the area of the peak corresponding to the oxadiazole compound and comparing it to the total area of all peaks in the chromatogram (detected by a UV detector), a quantitative measure of purity (e.g., >95%) can be determined.[7] HPLC is also invaluable for monitoring the progress of a chemical reaction and for purifying the final product.[8]

Experimental Protocol: RP-HPLC Purity Analysis

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the oxadiazole compound at a known concentration (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Filter the sample solution through a 0.22 or 0.45 µm syringe filter to prevent clogging of the HPLC system.[4]

-

Prepare the mobile phases (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid). Degas the solvents to remove dissolved air.

-

-

Instrumentation and Method Development:

-

Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[4]

-

Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined from a UV-Vis spectrum). A PDA detector can monitor a range of wavelengths simultaneously.

-

Method: Start with a generic gradient method (e.g., 10% to 90% Solvent B over 20 minutes) at a flow rate of 1.0 mL/min and a column temperature of 30-40 °C.[4]

-

Inject the sample and analyze the chromatogram.

-

-

Optimization and Analysis:

-

Adjust the gradient, flow rate, or mobile phase composition to achieve good separation of the main peak from any impurities, with a reasonable run time.

-

Once the method is optimized, perform the analysis and integrate the peak areas to calculate the purity percentage.

-

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive qualitative technique used for monitoring reactions and determining the appropriate solvent system for purification by column chromatography.[6][9]

Application Note: A Quick Reaction Snapshot

During the synthesis of an oxadiazole, TLC allows the chemist to quickly visualize the consumption of starting materials and the formation of the product.[8] By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system, one can determine if the reaction is complete. The retention factor (Rf) value is characteristic for a compound in a given solvent system.

Experimental Protocol: Reaction Monitoring by TLC

-

Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate (e.g., silica gel 60 F254).

-

Spotting: Use a capillary tube to spot the starting material(s) and the reaction mixture on the origin line.

-

Development: Place a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate) in a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

-

Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

-

Interpretation: Compare the spot(s) from the reaction mixture lane to the starting material lane(s). The appearance of a new spot and the disappearance of the starting material spots indicate reaction progress.

Chapter 3: Definitive and Physicochemical Characterization

For a complete understanding of a compound, especially for materials science applications or advanced drug development, further characterization is often required.

Single Crystal X-ray Diffraction

This is the "gold standard" technique for determining the absolute three-dimensional structure of a molecule.

Application Note: The Unambiguous 3D Structure

X-ray diffraction analysis of a suitable single crystal provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[1] It also reveals how molecules pack together, offering insights into intermolecular interactions like hydrogen bonding, which are crucial in crystal engineering and understanding biological interactions.[1][10] This technique provides the most definitive structural proof possible.

Conceptual Workflow: From Crystal to Structure

-

Crystal Growth: Grow a high-quality single crystal of the oxadiazole compound, often by slow evaporation of a saturated solution. This is frequently the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with a focused beam of X-rays. The resulting diffraction pattern is recorded.

-

Structure Solution & Refinement: The diffraction data is processed computationally to solve the electron density map and refine the atomic positions, ultimately yielding the final 3D structure.

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Application Note: Assessing Thermal Stability

-

Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key physical property and an indicator of purity.[10] It also reveals other thermal events like phase transitions.

-

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information about the compound's decomposition profile and thermal stability.

These properties are particularly important for energetic materials or compounds that require formulation under specific temperature conditions.[10]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC cell.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Comprehensive Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized oxadiazole compound, integrating the techniques discussed.

Caption: Workflow for oxadiazole characterization.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available from: [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing). Available from: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available from: [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Available from: [Link]

-

Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available from: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]

-

Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals. Available from: [Link]

-

Oxadiazole: Synthesis, characterization and biological activities. ResearchGate. Available from: [Link]

-

Synthesis and characterization of oxadiazole compounds derived from naproxen. ResearchGate. Available from: [Link]

-